GSK-J1 lithium salt
Description
Overview of Epigenetic Mechanisms and Chromatin Modifications
The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). nih.gov Chemical modifications to these histone proteins and the DNA itself can alter chromatin structure, making it more or less accessible to the transcriptional machinery. bio-rad.com These epigenetic marks include DNA methylation and a variety of post-translational modifications to histones, such as acetylation, phosphorylation, and methylation. nih.govbio-rad.com The state of chromatin can be broadly categorized into two forms: euchromatin, which is loosely packed and associated with active gene transcription, and heterochromatin, which is densely packed and linked to transcriptional repression. nih.gov
Histone methylation is a key post-translational modification where methyl groups are added to lysine (B10760008) and arginine residues of histone proteins, particularly on the N-terminal tails of histones H3 and H4. wikipedia.orgmnhn.fr This process is catalyzed by enzymes called histone methyltransferases (HMTs). tandfonline.com Unlike acetylation, which neutralizes the positive charge of lysine residues and generally leads to a more open chromatin structure, histone methylation does not alter the charge of the modified residue. biomodal.comcaymanchem.com Instead, its effect on gene expression is context-dependent. wikipedia.org The outcome of histone methylation hinges on the specific lysine or arginine residue that is methylated, the degree of methylation (mono-, di-, or tri-methylation), and the surrounding chromatin landscape. wikipedia.orgmnhn.fr For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of transcriptional repression. wikipedia.org
For a long time, histone methylation was considered a stable and largely irreversible epigenetic mark. caymanchem.com However, the discovery of histone demethylases revealed that this modification is, in fact, a dynamic process. tandfonline.comcaymanchem.com These enzymes catalyze the removal of methyl groups from histones, providing a counterbalance to the activity of histone methyltransferases. caymanchem.com This dynamic interplay allows for precise and reversible control of gene expression. There are two main families of histone demethylases: the lysine-specific demethylase (LSD) family and the much larger family of Jumonji C (JmjC) domain-containing histone demethylases. cusabio.com
The Jumonji C (JmjC) Domain-Containing Histone Demethylase Family
The JmjC domain-containing proteins represent a large and diverse family of enzymes that play a critical role in reversing histone methylation. mdpi.comnih.gov These enzymes are iron (Fe(II)) and α-ketoglutarate-dependent oxygenases. nih.gov They catalyze the removal of methyl groups from mono-, di-, and trimethylated lysine residues through an oxidative demethylation process. cusabio.com
The JmjC family of histone demethylases is extensive, with over 20 members in humans. nih.govnih.gov Based on sequence homology and the presence of other functional domains, these enzymes are categorized into several subfamilies. nih.govencyclopedia.pub These subfamilies often exhibit specificity for particular histone lysine residues and methylation states.
Some of the major JmjC subfamilies include:
KDM2/JHDM1 plos.org
KDM3/JHDM2 plos.org
KDM4/JHDM3 plos.org
KDM5/JARID plos.org
KDM6 nih.gov
JMJD6 mdpi.com
The presence of additional domains, such as PHD and Tudor domains, can play a role in recognizing methylated histone marks and targeting the demethylase activity to specific genomic locations. oup.com
The KDM6 subfamily of histone demethylases specifically targets the di- and trimethylation of histone H3 at lysine 27 (H3K27me2/3). nih.gov This repressive mark is removed by KDM6 enzymes, leading to the activation of target genes. The KDM6 subfamily includes two catalytically active members:
KDM6A (also known as UTX) : Located on the X chromosome, KDM6A is broadly expressed and plays a role in development. nih.gov
KDM6B (also known as JMJD3) : An autosomal gene with more tissue-specific expression, KDM6B is involved in various cellular processes, including inflammation and development. nih.govnih.gov
Both KDM6A and KDM6B are crucial for regulating gene expression programs that govern cell fate decisions and have been implicated in various physiological and pathological processes. nih.govnih.gov
Therapeutic Modalities Targeting Histone Demethylases
The critical role of histone demethylases in regulating gene expression has made them attractive targets for therapeutic intervention, particularly in the context of diseases like cancer where epigenetic dysregulation is a common feature. mdpi.comspandidos-publications.com The development of small molecule inhibitors that can selectively target specific histone demethylases is an active area of research. mdpi.com These inhibitors can be used to modulate the epigenetic state of cells and potentially reverse the aberrant gene expression patterns associated with disease. nih.gov
GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of histone demethylases, specifically JMJD3/KDM6B and UTX/KDM6A. medchemexpress.commedchemexpress.com It acts by binding to the active site of these enzymes and preventing the demethylation of H3K27. activemotif.com Due to its charged carboxyl group, GSK-J1 has limited cell permeability. nih.gov However, its ethyl ester prodrug, GSK-J4, is cell-permeable and is widely used as a chemical probe to study the biological functions of KDM6 demethylases in cellular contexts. nih.gov The development of inhibitors like GSK-J1 and GSK-J4 has provided valuable tools for dissecting the roles of H3K27 demethylation in health and disease. nih.govfrontiersin.org
Interactive Data Tables
Table 1: Properties of GSK-J1 (lithium salt)
| Property | Value | Source |
| Chemical Name | 3-((6-(4,5-Dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid, lithium salt | ontosight.ai |
| Molecular Formula | C22H22N5O2Li | Inferred from structure |
| Target | JMJD3 (KDM6B) and UTX (KDM6A) | medchemexpress.commedchemexpress.com |
| IC50 (JMJD3) | 60 nM | medchemexpress.commedchemexpress.comselleckchem.com |
| IC50 (UTX) | 53 nM | tocris.comtargetmol.com |
| Mechanism of Action | Potent and selective inhibitor of H3K27 histone demethylases | medchemexpress.commedchemexpress.comsigmaaldrich.com |
Table 2: JmjC Histone Demethylase Subfamilies and their Targets
| Subfamily | Members | Primary Histone Target(s) | Effect on Transcription |
| KDM2 | KDM2A, KDM2B | H3K36me1/2 | Repression |
| KDM3 | KDM3A, KDM3B, KDM3C | H3K9me1/2 | Activation |
| KDM4 | KDM4A, KDM4B, KDM4C, KDM4D, KDM4E | H3K9me2/3, H3K36me2/3 | Activation |
| KDM5 | KDM5A, KDM5B, KDM5C, KDM5D | H3K4me2/3 | Repression |
| KDM6 | KDM6A (UTX), KDM6B (JMJD3) | H3K27me2/3 | Activation |
This table provides a simplified overview. The specific functions and targets of individual members within a subfamily can vary.
Chemical Probes and Inhibitors in Epigenetic Research
Chemical probes are small molecules designed to be potent and selective inhibitors or antagonists of specific proteins. nih.govresearchgate.net In the field of epigenetics, these probes are indispensable tools for dissecting the biological roles of epigenetic-modifying enzymes and for validating them as potential therapeutic targets. nih.govnih.gov By inhibiting the activity of a specific enzyme, researchers can study the resulting changes in gene expression and cellular phenotype. ontosight.aitandfonline.com
GSK-J1 is a potent and selective chemical probe that inhibits the H3K27 demethylase activity of JMJD3 and UTX. medchemexpress.commedchemexpress.comthesgc.org Its development has been crucial for advancing our understanding of the roles of these enzymes in health and disease. nih.govnih.gov GSK-J1 and its cell-permeable ester prodrug, GSK-J4, allow for the investigation of the consequences of inhibiting H3K27 demethylation in both biochemical assays and cellular systems. scbt.comxcessbio.com The availability of a structurally similar but less active isomer, GSK-J2, provides a valuable negative control for experiments, helping to ensure that observed effects are due to the specific inhibition of the target enzymes. thesgc.orgxcessbio.com
Rationale for Targeting JMJD3/KDM6B and UTX/KDM6A
The specific demethylation of the repressive H3K27me3 mark by JMJD3 and UTX positions them as key regulators of gene activation. nih.govrarediseasesjournal.com Their activity is essential for various biological processes, including cellular differentiation, immune responses, and development. nih.govnih.gov Dysregulation of JMJD3 and UTX has been linked to a number of human diseases, making them attractive targets for therapeutic intervention. nih.govfrontiersin.org
For instance, JMJD3 expression is induced by inflammatory stimuli and plays a significant role in macrophage activation and the inflammatory response. nih.govnih.gov Inhibition of JMJD3 with GSK-J1 has been shown to modulate the proinflammatory macrophage response. xcessbio.com In the context of cancer, both JMJD3 and UTX have complex and sometimes opposing roles depending on the cancer type. frontiersin.org For example, KDM6B (JMJD3) can promote the progression of certain cancers like breast cancer and ovarian cancer, while KDM6A (UTX) can act as a tumor suppressor in others. frontiersin.orgfrontiersin.org The involvement of these enzymes in such a wide array of pathological processes provides a strong rationale for developing specific inhibitors like GSK-J1 to further probe their functions and explore their therapeutic potential. nih.govfrontiersin.org
Detailed Research Findings
GSK-J1 (lithium salt) has been instrumental in elucidating the roles of JMJD3 and UTX in various biological contexts.
In Vitro Activity:
In cell-free biochemical assays, GSK-J1 is a potent inhibitor of human JMJD3 (KDM6B) with an IC50 value of 60 nM. medchemexpress.comxcessbio.commedchemexpress.com It is also a potent inhibitor of UTX (KDM6A). selleckchem.comtocris.com The compound exhibits selectivity for the KDM6 subfamily of H3K27 demethylases. xcessbio.comnih.gov While highly potent against JMJD3 and UTX, GSK-J1 has been shown to have some activity against other histone demethylases, such as KDM5B and KDM5C, but at significantly higher concentrations. tocris.comresearchgate.net
| Target Enzyme | IC50 (nM) | Reference |
| JMJD3 (KDM6B) | 28 - 60 | medchemexpress.comselleckchem.comtocris.com |
| UTX (KDM6A) | 53 | tocris.comtargetmol.com |
| KDM5B | 170 - 950 | xcessbio.comtocris.com |
| KDM5C | 550 - 1760 | xcessbio.comtocris.com |
| KDM5A | 6800 | tocris.com |
Cellular Effects:
The cell-permeable prodrug of GSK-J1, GSK-J4, has been widely used to study the cellular effects of JMJD3/UTX inhibition. Treatment with GSK-J4 leads to an increase in global levels of H3K27me3. selleckchem.com This is consistent with the inhibition of H3K27 demethylase activity.
Inflammation: In human primary macrophages, GSK-J1 (via GSK-J4) inhibits the production of the pro-inflammatory cytokine TNF-α in an H3K27-dependent manner. medchemexpress.comxcessbio.com Studies in a mouse model of mastitis have shown that GSK-J1 can alleviate lipopolysaccharide-induced inflammation by increasing H3K27me3 levels at the promoters of inflammatory genes, thereby repressing their expression. nih.govnih.gov
Cancer: In the context of ovarian cancer, GSK-J1 has been shown to suppress tumor growth by restoring H3K27 methylation at the HER2 oncogene promoter, leading to its transcriptional repression. frontiersin.org
Development: In developing rat retina, GSK-J1 treatment was found to affect the differentiation of specific neuronal subtypes, highlighting the role of H3K27 demethylation in neurodevelopment. nih.gov It has also been shown to impair hair cell regeneration in zebrafish. medchemexpress.com
Viral Latency: Research on Herpes Simplex Virus 1 (HSV-1) has demonstrated that inhibition of JMJD3 and UTX by GSK-J4 blocks the reactivation of the virus from latency in trigeminal ganglion neurons. asm.org This suggests that the removal of the repressive H3K27me3 mark is a crucial step for viral reactivation. asm.org
Neurochemical Modulation: Studies in rats have indicated that GSK-J1 can affect the sleep-wake cycle and the levels of various neurochemicals in the brain, suggesting a role for histone demethylation in regulating these processes. frontiersin.org
| Biological Process | Model System | Key Finding | Reference |
| Inflammation | Human Primary Macrophages | Inhibition of TNF-α production | medchemexpress.comxcessbio.com |
| Inflammation | Mouse Mastitis Model | Alleviation of inflammation | nih.govnih.gov |
| Cancer | Ovarian Cancer Cells | Suppression of HER2 oncogene | frontiersin.org |
| Development | Rat Retina | Altered neuronal differentiation | nih.gov |
| Viral Latency | HSV-1 in Neurons | Blocked viral reactivation | asm.org |
| Neurobiology | Rats | Modulation of sleep and neurochemicals | frontiersin.org |
Structure
2D Structure
Properties
Molecular Formula |
C22H22LiN5O2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
lithium 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
InChI Key |
WTBLFQHAMMUILY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
Origin of Product |
United States |
Gsk J1 Lithium Salt : Identity and Role As a Jumonji Demethylase Inhibitor
Chemical Identity and Naming Convention of GSK-J1 (Lithium Salt)
GSK-J1 is a synthetic small molecule belonging to the pyridinyl-pyrimidinylaminopropanoic acid class. sigmaaldrich.com Its systematic chemical name is 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid. ontosight.ai The compound is most commonly referenced in its free base (acid) form or as a salt, such as GSK-J1 lithium salt or sodium salt, to improve its handling and solubility characteristics for research purposes. medchemexpress.comtargetmol.cn The lithium salt formulation is a potent inhibitor of specific histone demethylases. medchemexpress.comfishersci.fitebubio.com
The chemical properties of GSK-J1 are well-defined, providing a basis for its specific biological activity.
Table 1: Chemical Identity of GSK-J1 (Lithium Salt)
| Property | Value |
|---|---|
| Systematic Name | lithium;3-[[2-(pyridin-2-yl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
| CAS Number | 2309668-29-7 medchemexpress.com |
| Molecular Formula | C₂₂H₂₂N₅O₂·Li |
| Molecular Weight | 395.40 g/mol |
| Free Base Formula | C₂₂H₂₃N₅O₂ sigmaaldrich.comontosight.ai |
| Free Base MW | 389.45 g/mol sigmaaldrich.comtocris.com |
The utility of GSK-J1 as a chemical probe is enhanced by the availability of several closely related analogs, each serving a distinct experimental purpose.
GSK-J1 (Free Base/Salt Form): This is the active inhibitor molecule. In its free base form, the presence of a highly polar carboxylate group is critical for its mechanism of action but restricts its ability to cross cell membranes efficiently. researchgate.net This makes it ideal for cell-free biochemical assays. sigmaaldrich.com The salt forms, like the lithium or sodium salt, are often used for improved solubility and handling. medchemexpress.com
GSK-J2: This compound is a pyridine (B92270) regio-isomer of GSK-J1, meaning it has the same chemical formula but a different arrangement of atoms in the pyridine ring. thesgc.orgnih.govresearchgate.net This subtle structural change prevents the bidentate interaction with the catalytic metal ion in the enzyme's active site, rendering GSK-J2 a significantly weaker inhibitor of its target (IC₅₀ > 100 µM for JMJD3). nih.govresearchgate.netcaymanchem.com Due to its structural similarity but lack of significant on-target activity, GSK-J2 serves as an ideal negative control for in vitro experiments to ensure that observed effects are due to target inhibition and not other physicochemical properties. thesgc.orgcaymanchem.combiomol.com
GSK-J4: To overcome the poor cell permeability of GSK-J1, a prodrug strategy was employed, resulting in GSK-J4. researchgate.netnih.gov GSK-J4 is the ethyl ester of GSK-J1, where the polar carboxyl group is masked. nih.gov This modification allows the molecule to penetrate cells effectively. nih.gov Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester group, releasing the active inhibitor, GSK-J1. researchgate.netnih.gov This makes GSK-J4 the preferred tool for studying the effects of KDM6 inhibition in cellular assays. nih.govnih.gov
GSK-J5: Following the same logic as the GSK-J1/GSK-J2 pairing, GSK-J5 is the corresponding ethyl ester prodrug of the inactive control, GSK-J2. thesgc.orgnih.gov It is used as the negative control in cellular experiments that utilize GSK-J4, allowing researchers to differentiate the specific effects of KDM6 inhibition from non-specific effects of the compound structure or the prodrug delivery mechanism. researchgate.netnih.gov
Table 2: Comparison of GSK-J1 and its Analogs
| Compound | Description | Primary Use | Target Activity (JMJD3) |
|---|---|---|---|
| GSK-J1 | Active inhibitor (free acid/salt) | In vitro biochemical assays | Potent Inhibitor (IC₅₀ ~60 nM) thesgc.orgmedchemexpress.com |
| GSK-J2 | Inactive pyridine regio-isomer of GSK-J1 | In vitro negative control | Poor Inhibitor (IC₅₀ > 100 µM) caymanchem.combiomol.com |
| GSK-J4 | Cell-permeable ethyl ester prodrug of GSK-J1 | Cellular assays | Converted to active GSK-J1 intracellularly nih.gov |
| GSK-J5 | Cell-permeable ethyl ester prodrug of GSK-J2 | Cellular assay negative control | Converted to inactive GSK-J2 intracellularly nih.gov |
Classification as a Potent and Selective Histone Demethylase Inhibitor
GSK-J1 is classified as a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs). ontosight.aisigmaaldrich.com Its primary targets are members of the KDM6 subfamily, specifically JMJD3 (KDM6B) and UTX (KDM6A). tocris.comnih.govmedchemexpress.com These enzymes are Fe(II)- and α-ketoglutarate-dependent oxygenases that catalyze the removal of di- and tri-methylation from lysine 27 on histone H3 (H3K27me2/3), a key epigenetic mark associated with gene repression. thesgc.orgresearchgate.netnih.gov
The inhibitory potency of GSK-J1 has been quantified using various assay formats, which can yield different absolute values. For instance, an AlphaScreen assay reported a half-maximal inhibitory concentration (IC₅₀) of 60 nM for human JMJD3. thesgc.orgnih.govhellobio.com Other cell-free assays have reported IC₅₀ values of 28 nM for JMJD3 and 53 nM for UTX. tocris.comtargetmol.com The compound demonstrates high selectivity for the KDM6 subfamily. nih.gov It shows significantly less activity against a wide range of other histone demethylases and was found to be inactive against a panel of over 100 protein kinases and dozens of other unrelated proteins, underscoring its specificity. tocris.comnih.govsigmaaldrich.com While highly selective, some studies have noted inhibitory activity against members of the KDM5 family (e.g., KDM5B/JARID1B, KDM5C/JARID1C) at higher concentrations. tocris.comthesgc.orgnih.gov
Table 3: Inhibitory Activity of GSK-J1 against Select Histone Demethylases
| Target Enzyme | Alternative Name | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| JMJD3 | KDM6B | 28 nM | tocris.comtargetmol.com |
| 60 nM | thesgc.orgnih.govmedchemexpress.com | ||
| UTX | KDM6A | 53 nM | tocris.comtargetmol.com |
| KDM5A | JARID1A | 6,800 nM | tocris.com |
| KDM5B | JARID1B | 170 nM | tocris.com |
| KDM5C | JARID1C | 550 nM | tocris.com |
GSK-J1 was developed through a collaboration between GlaxoSmithKline and the Structural Genomics Consortium (SGC). thesgc.org Its discovery was the result of a focused effort to optimize a series of weakly active compounds that were initially identified from a high-throughput screen of approximately two million small molecules. researchgate.netnih.gov
The characterization of GSK-J1's inhibitory mechanism revealed that it acts as an α-ketoglutarate-competitive inhibitor. sigmaaldrich.com Co-crystal structure analysis demonstrated that GSK-J1 binds within the enzyme's active site. researchgate.netnih.gov A critical feature of its binding is a bidentate chelation of the catalytic Fe(II) ion, which is essential for the demethylase's function. nih.govresearchgate.net This interaction, along with its mimicry of the cofactor α-ketoglutarate's binding, effectively blocks the enzyme's catalytic activity. sigmaaldrich.comresearchgate.net The inability of the regio-isomer GSK-J2 to form this same bidentate interaction with the metal ion is the primary reason for its lack of inhibitory potency. nih.govresearchgate.net The selectivity and potency of GSK-J1 were rigorously confirmed through a combination of techniques, including antibody-based assays like AlphaScreen, mass spectrometry, and thermal shift assays, which measure the stabilization of a protein upon ligand binding. nih.gov
Utility as a Chemical Probe in Epigenetic Research
GSK-J1 and its cell-active prodrug GSK-J4 are considered high-quality chemical probes for the field of epigenetics. nih.govnih.govsigmaaldrich.com A chemical probe is a small molecule with high potency, known selectivity, and a well-defined mechanism of action that can be used to interrogate the function of its protein target in biological systems. nih.gov GSK-J1 fulfills these criteria for the KDM6 subfamily of histone demethylases.
The availability of GSK-J1/J4 along with their respective inactive controls, GSK-J2/J5, provides a powerful toolset for researchers. thesgc.org This allows for rigorously controlled experiments to dissect the specific biological consequences of inhibiting JMJD3 and UTX. By comparing the effects of the active probe (GSK-J4) to the inactive control (GSK-J5) in cellular studies, researchers can confidently attribute the observed phenotypes to the inhibition of the target demethylases, rather than to off-target effects or compound artifacts. nih.gov
The use of these probes has been instrumental in uncovering the roles of KDM6 enzymes in various physiological and pathological processes. A prominent example is in the study of inflammation, where GSK-J4 was used to demonstrate that KDM6B (JMJD3) is crucial for the expression of inflammatory genes. nih.govnih.gov Treatment of macrophages with GSK-J4 was shown to reduce the production of the pro-inflammatory cytokine TNF-α by preventing the removal of the repressive H3K27me3 mark at the TNFA gene promoter. nih.govnih.govmedchemexpress.comnih.gov This utility extends to research in cancer, development, and immunology, making GSK-J1 and its analogs indispensable tools for epigenetic investigation. thesgc.orgnih.govtandfonline.com
Table 4: List of Compound Names
| Compound Name |
|---|
| GSK-J1 |
| GSK-J1 (lithium salt) |
| GSK-J1 (sodium salt) |
| GSK-J2 |
| GSK-J3 |
| GSK-J4 |
| GSK-J5 |
| JMJD3 |
| KDM6B |
| UTX |
| KDM6A |
| KDM5A |
| JARID1A |
| KDM5B |
| JARID1B |
| KDM5C |
| JARID1C |
| TNF-α |
Molecular Mechanisms of Jumonji Demethylase Inhibition by Gsk J1 Lithium Salt
Primary Target Identification and Characterization
GSK-J1 demonstrates high selectivity for the KDM6 subfamily of H3K27 demethylases. medchemexpress.commedchemexpress.comnih.gov This specificity allows for targeted investigation of the biological roles of these particular enzymes. The primary targets of GSK-J1 are JMJD3 (KDM6B) and UTX (KDM6A). medchemexpress.commedchemexpress.comselleckchem.comselleckchem.comnih.govmedchemexpress.comresearchgate.net
Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX), or lysine (B10760008) demethylase 6A (KDM6A), is another primary target of GSK-J1. selleckchem.comnih.gov Like JMJD3, UTX is an H3K27 demethylase that plays a crucial role in development and disease. nih.gov GSK-J1 effectively inhibits the catalytic activity of UTX, showing selectivity for the KDM6 subfamily over other JmjC demethylase families. nih.gov The inhibition of both JMJD3 and UTX by GSK-J1 underscores its role as a dual inhibitor for this specific class of histone demethylases. medchemexpress.com
Enzymatic Inhibition Kinetics and Mechanism
The inhibitory action of GSK-J1 is based on its ability to interfere with the binding of necessary components for the demethylation reaction within the enzyme's active site. Structural and kinetic studies have revealed a bisubstrate competitive and non-competitive mechanism.
The demethylation reaction catalyzed by JmjC domain-containing enzymes is dependent on the cofactor alpha-ketoglutarate (α-KG). nih.govpnas.org GSK-J1 acts as a competitive inhibitor with respect to α-KG. nih.govresearchgate.net Crystallographic studies show that the propanoic acid moiety of GSK-J1 occupies the binding site of α-KG, mimicking its interactions with key residues in the active site of JMJD3. nih.govresearchgate.net This direct competition for the cofactor binding site effectively blocks the enzyme's catalytic function. researchgate.netbohrium.com
In contrast to its interaction with the α-KG binding site, GSK-J1 exhibits non-competitive inhibition with respect to the histone peptide substrate. nih.govresearchgate.net This indicates that GSK-J1 does not directly compete with the H3K27me3 peptide for its binding pocket. Instead, its binding to the active site, particularly through its competition with α-KG and interaction with the catalytic metal ion, prevents the enzyme from effectively processing the histone substrate even when it is bound. nih.govresearchgate.net
The potency of GSK-J1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against various demethylases. It is a potent inhibitor of its primary targets, with significantly lower potency against other histone demethylase subfamilies, highlighting its selectivity. selleckchem.comthesgc.org
The IC50 value for GSK-J1 (lithium salt) against JMJD3 (KDM6B) is reported to be 60 nM. medchemexpress.commedchemexpress.commedchemexpress.com Other studies have reported values of 28 nM for JMJD3 and 53 nM for UTX (KDM6A). Its inhibitory activity against other demethylases is considerably weaker, demonstrating its selectivity for the KDM6 family. selleckchem.com
| Enzyme Target | Alternative Name | IC50 Value | Reference |
|---|---|---|---|
| JMJD3 | KDM6B | 60 nM | medchemexpress.commedchemexpress.comselleckchem.comselleckchem.comthesgc.org |
| JMJD3 | KDM6B | 28 nM | |
| UTX | KDM6A | 53 nM | |
| KDM5B | JARID1B | 170 nM | |
| KDM5B | JARID1B | 950 nM | thesgc.org |
| KDM5C | JARID1C | 550 nM | |
| KDM5C | JARID1C | 1760 nM | thesgc.org |
| KDM5A | JARID1A | 6800 nM |
Selectivity Profile Against Other Demethylase Subfamilies
The inhibitory activity of GSK-J1 (lithium salt) is highly specific for the KDM6 subfamily of Jumonji C (JmjC) histone demethylases. Extensive screening has demonstrated its potent inhibition of JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for demethylating di- and trimethylated lysine 27 on histone H3 (H3K27me2/3). This selectivity is crucial for its use as a chemical probe to investigate the biological functions of the KDM6 subfamily.
Specificity Against KDM6 Family Versus Other JmjC Demethylases (e.g., KDM5C, Jarid1b, Jarid1c, JMJD1a, JMJD2a, JMJD2c, JMJD2d, JMJD2e)
GSK-J1 exhibits remarkable selectivity for the KDM6 subfamily over other JmjC demethylases. nih.govresearchgate.net In a cell-free AlphaScreen assay, GSK-J1 demonstrated a half-maximal inhibitory concentration (IC₅₀) of 60 nM against JMJD3. nih.govresearchgate.netselleckchem.comselleckchem.commedchemexpress.com Its potency against UTX is also in the nanomolar range. medchemexpress.commedchemexpress.comtocris.com
In contrast, its activity against other KDM subfamilies is significantly weaker. For instance, while it shows some activity against members of the KDM5 (JARID1) family, the potency is substantially lower. nih.govresearchgate.net Reported IC₅₀ values for KDM5 family members are in the micromolar range, highlighting a clear selectivity window. tocris.comnih.gov Specifically, GSK-J1 inhibits KDM5C and KDM5B with IC₅₀ values of approximately 11 µM and 94 µM, respectively, under certain assay conditions. medchemexpress.commedchemexpress.comnih.govresearchgate.net Other sources report IC₅₀ values of 170 nM for KDM5B and 550 nM for KDM5C. tocris.com The compound also shows weak inhibition of JARID1B (KDM5B) and JARID1C (KDM5C) with IC₅₀ values of 0.95 µM and 1.76 µM, respectively. selleckchem.comselleckchem.comthesgc.org
Thermal shift assays across a broad panel of human JmjC enzymes confirm this selectivity, showing significant thermal stabilization only for JMJD3 and UTX, which is indicative of direct ligand binding. nih.govresearchgate.net For most other JmjC demethylases, including those in the KDM2, KDM3, and KDM4 subfamilies, the IC₅₀ values are greater than 20 µM. tocris.com
| Enzyme Family | Enzyme | IC₅₀ |
|---|---|---|
| KDM6 | JMJD3 (KDM6B) | 28-60 nM |
| UTX (KDM6A) | 53 nM | |
| KDM5 (JARID1) | KDM5A (JARID1A) | 6,800 nM |
| KDM5B (JARID1B) | 170 nM / 950 nM / 94,000 nM | |
| KDM5C (JARID1C) | 550 nM / 1,760 nM / 11,000 nM | |
| Jarid1b | 950 nM | |
| Jarid1c | 1,760 nM | |
| Other JmjC Demethylases | KDM2, KDM3, KDM4 subfamilies | >20,000 nM |
Orthogonal Screening Against Non-Demethylase Targets (e.g., Protein Kinases, Other Chromatin-Modifying Enzymes)
To further validate its specificity, GSK-J1 has been subjected to extensive orthogonal screening against unrelated protein targets. In a competition-binding assay against a panel of 100 different protein kinases, GSK-J1 showed no significant inhibition at a concentration of 30 µM. nih.govtocris.comthesgc.org This demonstrates a high degree of selectivity against this major class of enzymes, which are common off-targets for small molecule inhibitors.
Furthermore, GSK-J1 exhibited negligible off-target activity when tested against a panel of 60 other unrelated proteins. nih.govthesgc.org This panel included other chromatin-modifying enzymes, such as histone deacetylases (HDACs), confirming that its mechanism of action is specific to JmjC demethylase inhibition and not a broader interference with chromatin-related processes. nih.govthesgc.org This clean off-target profile solidifies the status of GSK-J1 as a selective chemical probe for the KDM6 demethylase subfamily.
Structural Basis of Inhibitor-Enzyme Interaction
The high potency and selectivity of GSK-J1 are rationalized by its specific molecular interactions within the catalytic active site of KDM6 enzymes, as revealed by high-resolution structural studies.
Co-crystal Structure Analysis of GSK-J1 with JMJD3
A high-resolution co-crystal structure of GSK-J1 bound to the catalytic domain of human JMJD3 has been solved at 1.8 Å. nih.govresearchgate.net This structure provides a detailed atomic-level view of how the inhibitor occupies the active site and engages with key amino acid residues. researchgate.net The availability of this structure was instrumental in understanding the inhibitor's mechanism of action and its specificity determinants. rcsb.org
Molecular Interactions within the Catalytic Pocket
The co-crystal structure reveals that GSK-J1 binds in the catalytic pocket and mimics the binding of both the α-ketoglutarate (2-oxoglutarate) cofactor and the histone substrate. nih.govresearchgate.net The interactions can be dissected into several key components:
Cofactor Mimicry : The propanoic acid moiety of GSK-J1 occupies the binding site of the α-ketoglutarate cofactor. It forms crucial hydrogen bond interactions with the side chains of residues K1381, T1387, and N1480, effectively mimicking the binding of the natural cofactor. nih.govresearchgate.net
Histone Substrate Mimicry : The aromatic ring of the tetrahydrobenzazepine group of GSK-J1 inserts into a narrow cleft formed between residues R1246 and P1388. nih.govresearchgate.net This interaction mimics a portion of the histone H3 peptide substrate. researchgate.net
Metal Chelation : A key feature of GSK-J1's binding is the bidentate chelation of the catalytic iron ion (substituted with Co²⁺ or Ni²⁺ in crystallographic studies) by the pyridyl-pyrimidine biaryl group. nih.govresearchgate.net This direct interaction with the catalytic metal is critical for its potent inhibitory activity. An analogue, GSK-J2, in which the pyridine (B92270) nitrogen is repositioned, is unable to form this bidentate interaction and is consequently a much weaker inhibitor (IC₅₀ > 100 µM). nih.gov
Implications for Cofactor Displacement
GSK-J1 acts as a competitive inhibitor with respect to α-ketoglutarate but is non-competitive with the histone peptide substrate. nih.govresearchgate.net Its binding mechanism directly leads to the displacement of the essential cofactors, Fe(II) and α-ketoglutarate.
The propanoic acid group of GSK-J1 directly overlaps with the binding site of α-ketoglutarate, sterically preventing the cofactor from binding. nih.gov This explains the competitive inhibition pattern observed in kinetic assays. nih.govresearchgate.net
Furthermore, the bidentate interaction between the inhibitor's pyridyl-pyrimidine core and the catalytic metal ion induces a significant conformational change. nih.gov It causes the metal ion to shift its position by approximately 2.34 Å away from the conserved HHE triad (H1390, E1392, H1470) that normally coordinates it. nih.gov This repositioning disrupts the catalytic geometry of the active site and displaces the metal ion from its functional location, thereby inactivating the enzyme. nih.gov The overlay of inhibitor-bound and cofactor-bound structures clearly shows this metal ion shift and the overlap with the cofactor binding site, accounting for the potent inhibition and cofactor displacement. nih.gov
Epigenetic and Transcriptional Regulatory Consequences of Gsk J1 Lithium Salt Treatment
Modulation of Histone Methylation States
The primary epigenetic consequence of GSK-J1 treatment is the alteration of histone H3 lysine (B10760008) 27 methylation. This is a direct result of its inhibition of JMJD3 and UTX, which specifically target di- and tri-methylated H3K27 (H3K27me2 and H3K27me3) for demethylation. nih.govnih.gov
Treatment with GSK-J1 leads to an accumulation of H3K27me3, a histone modification robustly associated with transcriptional repression. nih.gov This increase is observed both at a global nuclear level and at specific gene loci. By preventing the enzymatic removal of the repressive methyl marks, GSK-J1 effectively enhances and prolongs the silencing signal at target genes. nih.govelsevierpure.com
Research has demonstrated this effect across various cell types. For instance, in human primary macrophages, GSK-J1 treatment increases total nuclear H3K27me3 levels. selleckchem.com Similarly, in MC3T3-E1 cells, it elevates the global levels of H3K27me3. selleckchem.com The cell-permeable prodrug of GSK-J1, known as GSK-J4, has been shown to prevent the loss of nuclear H3K27me3 staining in cells engineered to overexpress JMJD3 and to increase these levels in unmodified cells. nih.govresearchgate.net
Crucially, this effect is also locus-specific. Chromatin immunoprecipitation (ChIP) analyses have confirmed that GSK-J1 treatment enhances the recruitment of H3K27me3 to the promoter regions of specific genes, such as the inflammatory cytokines Tnfa, Il1b, and Il6 in a lipopolysaccharide (LPS)-induced mastitis model. nih.govnih.gov This targeted increase in a repressive histone mark is a key mechanism behind GSK-J1's ability to modulate gene expression.
| Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| JMJD3 (KDM6B) | 60 | Cell-free assay | medchemexpress.comselleckchem.com |
| UTX (KDM6A) | 53-60 | Cell-free assay | medchemexpress.comtargetmol.com |
| JARID1B | 950 | Cell-free assay | selleckchem.comabcam.com |
| JARID1C | 1760 | Cell-free assay | selleckchem.comabcam.com |
The enzymatic targets of GSK-J1, JMJD3 and UTX, are capable of demethylating both H3K27me3 and H3K27me2. nih.govnih.gov Specifically, JMJD3 demethylates H3K27me3 and H3K27me2, while UTX can also act on H3K27me1. nih.gov Consequently, inhibition by GSK-J1 not only preserves the H3K27me3 mark but also prevents the demethylation of H3K27me2.
Regulation of Gene Expression Programs
By altering the epigenetic landscape, GSK-J1 exerts significant control over transcriptional outcomes. The accumulation of the repressive H3K27me3 mark at gene promoters is a direct mechanism for silencing gene expression, with profound consequences for cellular function, especially in the context of inflammation.
A well-documented consequence of GSK-J1 treatment is the suppression of inflammatory gene expression. abcam.com This is achieved by inhibiting JMJD3, an enzyme whose expression is often induced by inflammatory stimuli and which plays a role in activating inflammatory genes by removing repressive H3K27me3 marks. nih.govembopress.org
In models of inflammation, GSK-J1 has been shown to significantly reduce the production of key pro-inflammatory cytokines. For example, it inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) by human primary macrophages. medchemexpress.comselleckchem.com In a mouse model of LPS-induced mastitis, administration of GSK-J1 led to a marked decrease in the expression of inflammatory genes, including Tnfa, Il1b, and Il6. nih.govnih.gov Mechanistic studies have further revealed that GSK-J1-mediated inhibition of JMJD3 can decrease the expression of Toll-like receptor 4 (Tlr4) and subsequently negate downstream NF-κB proinflammatory signaling, a central pathway in the inflammatory response. nih.govnih.govresearchgate.net
| Gene Target | Effect of GSK-J1 Treatment | Experimental Model | Reference |
|---|---|---|---|
| TNF-α | Inhibition of production | Human primary macrophages | medchemexpress.comselleckchem.com |
| Tnfa | Reduced expression | LPS-induced mastitis in mice | nih.govnih.gov |
| Il1b | Reduced expression | LPS-induced mastitis in mice | nih.govnih.gov |
| Il6 | Reduced expression | LPS-induced mastitis in mice | nih.govnih.gov |
| Tlr4 | Decreased expression | Mouse mammary epithelial cells | nih.govnih.gov |
The regulatory effect of GSK-J1 on gene expression is directly linked to its ability to modify the epigenetic state of gene promoters. The transcriptional output of a gene is heavily influenced by the histone modifications present at its promoter and regulatory regions. H3K27me3 is a canonical mark of facultative heterochromatin, which is generally inaccessible to the transcriptional machinery. nih.gov
GSK-J1 treatment leads to a targeted increase in H3K27me3 levels at the promoters of inflammatory genes. nih.govselleckchem.com This enrichment of a repressive mark directly interferes with the initiation of transcription, resulting in reduced mRNA and protein levels of the corresponding gene. nih.gov Chromatin immunoprecipitation-polymerase chain reaction (ChIP-PCR) analyses have provided direct evidence for this mechanism, showing that GSK-J1 treatment enhances the binding of H3K27me3 at the promoters of Tnfa, Il1b, and Il6 in response to an inflammatory challenge. nih.gov This demonstrates a clear causal chain: GSK-J1 inhibits JMJD3/UTX, which increases H3K27me3 at specific gene promoters, thereby repressing transcription and leading to a potent anti-inflammatory effect.
Compound and Protein List
| Name/Symbol | Type |
| GSK-J1 | Small Molecule Inhibitor |
| GSK-J4 | Small Molecule (Prodrug of GSK-J1) |
| KDM6A (UTX) | Histone Demethylase |
| KDM6B (JMJD3) | Histone Demethylase |
| H3K27me1 | Histone Modification |
| H3K27me2 | Histone Modification |
| H3K27me3 | Histone Modification |
| JARID1B | Histone Demethylase |
| JARID1C | Histone Demethylase |
| TNF-α / Tnfa | Cytokine |
| IL-1β / Il1b | Cytokine |
| IL-6 / Il6 | Cytokine |
| Tlr4 | Receptor |
| NF-κB | Transcription Factor Complex |
| Lipopolysaccharide (LPS) | Bacterial Endotoxin |
Cellular and Preclinical Biological Effects of Gsk J1 Lithium Salt
Modulation of Inflammatory and Immune Responses
GSK-J1 exerts considerable influence over inflammatory and immune pathways, primarily by suppressing the expression of key pro-inflammatory mediators. This is achieved by maintaining a repressive chromatin state at the promoters of inflammatory genes. selleckchem.comnih.gov
A primary mechanism of GSK-J1's anti-inflammatory action is the potent suppression of pro-inflammatory cytokine production. In human primary macrophages, GSK-J1 has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.comselleckchem.com Further studies, often using the ethyl ester prodrug GSK-J4 which converts to GSK-J1 in cells, have elaborated on this effect. In human primary macrophages stimulated with lipopolysaccharide (LPS), GSK-J4 treatment leads to a significant reduction in the expression of a range of inflammatory cytokines. nih.govthesgc.org
In preclinical models, such as LPS-induced mastitis, administration of GSK-J1 results in a marked decrease in the mRNA expression of Tnfa, Il1b (Interleukin-1β), and Il6 (Interleukin-6) in mammary gland tissue. nih.gov This inhibition is directly linked to the epigenetic activity of GSK-J1. The compound prevents the demethylation of H3K27me3 at the promoters of these cytokine genes, thereby repressing their transcription. nih.gov
| Cytokine | Cell/Model System | Effect of GSK-J1/GSK-J4 | Reference |
| TNF-α | Human Primary Macrophages | Inhibition of production | medchemexpress.comselleckchem.com |
| IL-1β | Mouse Mammary Epithelial Cells; Mastitis Model | Significant reduction in mRNA expression | nih.gov |
| IL-6 | Mouse Mammary Epithelial Cells; Mastitis Model | Significant reduction in mRNA expression | nih.gov |
| Various Cytokines | LPS-activated Human Primary Macrophages | Broad reduction in expression | nih.gov |
GSK-J1 significantly modulates the pro-inflammatory response of macrophages to stimuli like Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls. nih.govthesgc.org Macrophages are key players in the innate immune system, and their activation by pathogens like LPS triggers a cascade of inflammatory signaling. nih.govnih.gov GSK-J1 has been demonstrated to temper this activation. The inhibition of pro-inflammatory cytokine production by GSK-J1 in LPS-stimulated human primary macrophages is a key finding, indicating that it can reprogram the macrophage response towards a less inflammatory state. medchemexpress.comnih.gov This modulation is dependent on its inhibitory effect on H3K27 demethylation. medchemexpress.com
The mechanism for GSK-J1's modulation of the LPS response involves upstream signaling pathways, specifically those involving Toll-like Receptor 4 (Tlr4) and Nuclear Factor-kappa B (NF-κB). Tlr4 is the primary receptor that recognizes LPS, initiating downstream signaling that leads to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.govnih.gov
Research in a mouse mastitis model has shown that treatment with GSK-J1 decreases the expression of Tlr4. nih.govnih.gov This reduction in the key LPS receptor dampens the cell's ability to respond to the inflammatory stimulus. Furthermore, GSK-J1 was found to negate the downstream activation of NF-κB proinflammatory signaling. nih.govnih.gov Mechanistically, GSK-J1 treatment leads to an increase in the repressive H3K27me3 mark on the Tlr4 promoter, inhibiting its transcription. By downregulating Tlr4 expression and subsequent NF-κB signaling, GSK-J1 effectively cuts off a critical pathway for the induction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov
The anti-inflammatory effects of GSK-J1 have been validated in in vivo preclinical models. A prominent example is the lipopolysaccharide (LPS)-induced mastitis model in mice. nih.govnih.gov Mastitis is an inflammatory condition of the mammary gland. In this model, the expression of the GSK-J1 target, JMJD3, was found to be upregulated in the injured mammary tissue. nih.gov
Administration of GSK-J1 to mice with LPS-induced mastitis significantly alleviated the severity of inflammation. nih.govnih.gov This was evidenced by histological examination showing decreased infiltration of inflammatory cells into the breast tissue and a reduction in myeloperoxidase (MPO) activity, a marker of inflammation. nih.gov The therapeutic effect was linked to GSK-J1's ability to reduce the production of pro-inflammatory cytokines within the mammary gland, demonstrating its potential as a modulator of inflammatory diseases. nih.gov
Influence on Cell Fate and Differentiation
Beyond its role in inflammation, GSK-J1 influences fundamental cellular processes such as proliferation and apoptosis, indicating its ability to direct cell fate and differentiation.
The effects of GSK-J1 on cell proliferation and apoptosis can be context-dependent. In the developing rat retina, in vivo treatment with GSK-J1 was observed to simultaneously increase the number of both proliferative and apoptotic cells. nih.gov This suggests that by altering the epigenetic state, GSK-J1 can impact crucial decisions regarding cell cycle progression and programmed cell death during development. nih.gov Similarly, in a zebrafish model, GSK-J1 was found to reduce the number of replicating cells during hair cell regeneration. medchemexpress.com
In the context of cancer, the prodrug GSK-J4 has been shown to induce cell cycle arrest at the S phase and promote apoptosis in human acute myeloid leukemia (AML) KG-1a cells. nih.gov This anti-proliferative and pro-apoptotic activity highlights a potential therapeutic avenue for targeting cancer cells. The mechanism in these leukemia cells was linked to the induction of endoplasmic reticulum (ER) stress. nih.gov
| Cell/Model System | Effect on Proliferation | Effect on Apoptosis | Reference |
| Developing Rat Retina | Increase | Increase | nih.gov |
| Acute Myeloid Leukemia KG-1a cells (GSK-J4) | Induces cell cycle arrest | Induces apoptosis | nih.gov |
| Zebrafish Hair Cell Regeneration | Reduces replicating cells | Not specified | medchemexpress.com |
Effects on Cellular Differentiation Processes
GSK-J1 exerts significant influence over cellular differentiation by inhibiting the demethylation of H3K27me3, a repressive histone mark. The enzymes JMJD3 and UTX, targets of GSK-J1, are crucial for removing this mark, thereby activating genes necessary for differentiation pathways. thesgc.orgcaymanchem.com Inhibition by GSK-J1 maintains a repressive chromatin state at specific gene loci, thereby altering cell fate decisions.
Research has shown that the application of GSK-J1 can influence the differentiation of various cell types. For instance, in MC3T3-E1 pre-osteoblast cells, GSK-J1 treatment leads to a suppression of key osteogenic transcription factors. selleckchem.com This effect is accompanied by an increase in the global levels of H3K27me3, demonstrating the compound's mechanism of action in a cellular context. selleckchem.com Furthermore, studies in neural progenitor cells (NPCs) have indicated that treatment with GSK-J1 can lead to a significant reduction in the expression of the neural stem cell marker Sox1, suggesting an impact on the maintenance of the progenitor state or a shift in differentiation potential. nih.gov These findings underscore the role of H3K27 demethylation in lineage commitment and highlight GSK-J1 as a valuable tool for studying and manipulating these processes.
| Cell Type | Model System | Key Findings with GSK-J1 Treatment | Reference |
| Pre-osteoblasts | MC3T3-E1 cells | Suppressed expression of Runx2 and Osterix; Decreased ALP activity; Increased global H3K27me3 levels. | selleckchem.com |
| Neural Progenitor Cells | In vitro culture | Significantly reduced expression of the neural stem cell marker Sox1. | nih.gov |
| Macrophages | Human primary cells | Inhibited production of TNF-α by increasing total nuclear H3K27me3 levels. | selleckchem.com |
Role in Senescence and Cell Reprogramming Studies
The epigenetic landscape is a critical regulator of both cellular senescence and reprogramming, processes in which the target of GSK-J1, JMJD3, is known to participate. nih.govsemanticscholar.org Cellular senescence is a state of irreversible cell cycle arrest, while reprogramming involves the conversion of somatic cells into pluripotent stem cells. Both processes involve substantial changes in gene expression, which are often governed by histone modifications like H3K27 methylation.
While direct, extensive studies focusing solely on GSK-J1's role in senescence and reprogramming are still emerging, its mechanism of action provides a clear rationale for its use in this context. By inhibiting JMJD3, GSK-J1 can modulate the expression of genes involved in cell cycle control and pluripotency. For example, the Polycomb Repressive Complex 2 (PRC2), which deposits the H3K27me3 mark, is a key player in maintaining the pluripotent state and is also implicated in the establishment of the senescence-associated heterochromatin. By preventing the removal of this mark, GSK-J1 could potentially influence the barriers to reprogramming or the induction of senescence. The interplay between these two phenomena is an active area of research, with evidence suggesting that overcoming senescence is a crucial step in successful cellular reprogramming. nih.gov
Impact on Neuronal Subtype Differentiation in Developmental Models (e.g., Retinal Development)
GSK-J1 has been shown to have a specific and significant impact on the differentiation of neuronal subtypes, particularly within the developing retina. nih.govsemanticscholar.org The retina is a complex structure composed of various neuronal and glial cell types that arise from a common pool of progenitor cells in a precise temporal and spatial order. nih.govarvojournals.org Epigenetic regulation, including H3K27 methylation, is pivotal in controlling the gene expression programs that determine these distinct cell fates. arvojournals.org
A study using a developing rat retina model demonstrated that in vivo application of GSK-J1 influences several key developmental processes, including cell proliferation, apoptosis, and maturation. nih.gov Crucially, the research revealed a highly specific effect on cytogenesis. Treatment with GSK-J1 resulted in a significant decrease in the number of PKCα-positive cells, which are markers for rod-on bipolar cells. nih.govsemanticscholar.org This effect was specific, as the differentiation of other retinal subtypes was not significantly affected. nih.gov This finding provides strong evidence that the demethylase activity of enzymes like JMJD3 is not just a general requirement for differentiation but plays a precise role in the specification of particular neuronal lineages. The study also noted an increase in immature cells in the outer plexiform layer, suggesting a potential delay or alteration in neuronal maturation. nih.gov
| Developmental Model | Key Observations with GSK-J1 Treatment | Specific Cell Type Affected | Reference |
| Postnatal Rat Retina | Increased cell proliferation and apoptosis. | Rod-on bipolar cells (PKCα-positive) | nih.gov |
| Increased number of immature cells in the outer plexiform layer. | nih.gov | ||
| Specifically caused a significant decrease in the number of PKCα-positive cells. | nih.gov |
Developmental Biology Applications
The ability of GSK-J1 to modulate a fundamental epigenetic mark makes it a valuable tool for developmental biology. By altering gene expression programs in a controlled manner, researchers can investigate the roles of specific epigenetic modifications in the complex processes of organogenesis and tissue formation.
Effects on Organogenesis and Tissue Development (e.g., Zebrafish Hair Cell Regeneration)
GSK-J1 has been utilized to probe the epigenetic requirements of tissue regeneration, a key area of developmental biology. The zebrafish lateral line, a sensory system containing hair cells that can regenerate robustly after damage, serves as an excellent model for these studies. nih.govstanford.eduelifesciences.orgbiorxiv.org Hair cell regeneration in zebrafish involves the proliferation and differentiation of supporting cells to replace the lost sensory cells. elifesciences.orgelifesciences.org
Studies investigating the role of H3K27 demethylation in this process found that exposure to GSK-J1 significantly impairs hair cell regeneration. medchemexpress.com In experiments where hair cells were damaged, subsequent treatment with GSK-J1 led to a marked reduction in the number of newly formed, myosin VI-positive hair cells. medchemexpress.com Furthermore, the number of proliferating cells, as marked by BrdU incorporation, was also significantly reduced. medchemexpress.com This indicates that the demethylase activity inhibited by GSK-J1 is essential for the regenerative response, likely by controlling the expression of genes required for the proliferation and differentiation of progenitor cells into new hair cells. These findings highlight the critical role of epigenetic plasticity in enabling successful tissue regeneration.
Applications in Epigenetic Research and Chemical Biology
Investigating the Biological Functions of KDM6 Demethylases
GSK-J1 serves as a chemical probe to explore the diverse roles of KDM6 enzymes. It is a potent inhibitor of H3K27me3/me2-demethylases, with an IC50 of 60 nM for KDM6B. medchemexpress.commedchemexpress.commedchemexpress.com Its selectivity for the KDM6 subfamily of H3K27 demethylases makes it a valuable tool for studying the specific consequences of inhibiting this particular epigenetic modification. medchemexpress.com
Elucidating Roles in Transcriptional Regulation
By inhibiting the demethylase activity of KDM6A and KDM6B, GSK-J1 treatment leads to an increase in the global levels of H3K27me3, a repressive histone mark. selleckchem.com This allows for the investigation of how the removal of this mark by KDM6 enzymes contributes to the activation of specific genes. For instance, research has shown that GSK-J1 can directly interfere with the transcription of inflammatory-related genes by promoting the accumulation of H3K27me3 at their promoters. selleckchem.comnih.gov In human primary macrophages, GSK-J1 has been observed to inhibit the production of pro-inflammatory cytokines like TNF-α in a manner dependent on H3K27. medchemexpress.com This inhibitory action is associated with preventing the loss of H3K27me3 at the transcription start sites of genes such as TNFA and blocking the recruitment of RNA polymerase II. selleckchem.comresearchgate.net
Exploring Contributions to Cellular Processes and Disease Pathogenesis
The application of GSK-J1 has been instrumental in uncovering the involvement of KDM6 demethylases in a variety of cellular processes and diseases. KDM6B (JMJD3), for example, is implicated in development, differentiation, immunity, and tumorigenesis. nih.gov Studies utilizing GSK-J1 have demonstrated that inhibiting JMJD3 can alleviate the severity of inflammation in models of mastitis by modulating the H3K27me3 status of inflammatory genes and regulating the Tlr4/NF-κB signaling pathway. nih.govresearchgate.net Furthermore, GSK-J1 has been used to probe the role of KDM6 enzymes in other contexts, such as in the regulation of cell proliferation, apoptosis, and differentiation in the developing retina. nih.gov These studies highlight the potential of targeting KDM6 demethylases for therapeutic interventions in inflammatory diseases and other conditions. nih.gov
Development of Related Chemical Probes and Analogs
The utility of GSK-J1 as a research tool has been significantly enhanced by the development of related chemical probes and analogs, which address some of its limitations and provide essential controls for robust experimental design.
Design and Synthesis of Cell-Permeable Prodrugs (e.g., GSK-J4)
A key limitation of GSK-J1 is its restricted cellular permeability, which is attributed to its highly polar carboxylate group. researchgate.netapexbt.com To overcome this, a cell-permeable prodrug, GSK-J4, was developed. selleckchem.comwestbioscience.com GSK-J4 is an ethyl ester derivative of GSK-J1. bpsbioscience.com Upon entering cells, GSK-J4 is rapidly hydrolyzed by intracellular esterases, releasing the active inhibitor GSK-J1. bpsbioscience.com This strategy allows for the effective inhibition of intracellular KDM6 activity and has been crucial for studying the effects of KDM6 inhibition in cellular and in vivo models. selleckchem.comresearchgate.netbpsbioscience.com For example, GSK-J4 has been shown to inhibit the lipopolysaccharide-induced production of cytokines, such as TNF-α, in human primary macrophages. selleckchem.com
Design and Synthesis of Inactive Controls (e.g., GSK-J2, GSK-J5)
To ensure that the observed biological effects of GSK-J1 and GSK-J4 are due to the specific inhibition of KDM6 demethylases and not off-target effects, inactive control compounds have been synthesized. GSK-J2 is a pyridine (B92270) regio-isomer of GSK-J1 that exhibits significantly weaker inhibitory activity against JMJD3/UTX, with an IC50 greater than 100 μM. researchgate.netrndsystems.comtocris.com Because GSK-J2 shares similar physicochemical properties with GSK-J1 but lacks significant demethylase inhibitory activity, it serves as an ideal negative control for in vitro experiments. researchgate.net
Structure-Activity Relationship (SAR) Studies for Improved Inhibitor Properties
Structure-activity relationship (SAR) studies have been pivotal in the development of GSK-J1 and its analogs. The co-crystal structure of GSK-J1 bound to human JMJD3 revealed that the propanoic acid moiety of GSK-J1 mimics the binding of the co-factor α-ketoglutarate. researchgate.net A critical interaction for its inhibitory activity is the bidentate interaction between the pyridyl-pyrimidine core of GSK-J1 and the catalytic metal ion in the active site. researchgate.net The inactive isomer, GSK-J2, is unable to form this crucial interaction, which explains its lack of significant inhibitory activity. researchgate.net These SAR insights have not only rationalized the potency of GSK-J1 but also guided the design of its inactive control, GSK-J2, and have provided a foundation for the development of future inhibitors with improved properties.
Interactive Data Table: Inhibitory Activity of GSK-J1 and Related Compounds
| Compound | Target | IC50 | Compound Type |
| GSK-J1 | KDM6B (JMJD3) | 60 nM | Active Inhibitor |
| GSK-J1 | KDM6A (UTX) | 53 nM | Active Inhibitor |
| GSK-J4 | KDM6B (JMJD3) | > 50 µM (in vitro) | Cell-Permeable Prodrug |
| GSK-J2 | KDM6B (JMJD3) | > 100 µM | Inactive Control |
| GSK-J5 | KDM6B (JMJD3) | Not Applicable | Cell-Permeable Inactive Control |
As a Tool for Target Validation in Drug Discovery Programs
GSK-J1 (lithium salt) serves as a critical chemical probe for the validation of Jumonji domain-containing 3 (JMJD3), also known as KDM6B, and Ubiquitously Transcribed Tetratricopeptide Repeat on X Chromosome (UTX), also known as KDM6A, as therapeutic targets in various drug discovery programs. The high potency and selectivity of GSK-J1 for these H3K27 histone demethylases allow researchers to investigate the biological consequences of their inhibition, thereby establishing a rationale for the development of drugs targeting these enzymes. thesgc.orgtocris.comselleckchem.com
The process of target validation involves demonstrating that modulating the function of a specific protein, such as an enzyme, can lead to a desirable therapeutic effect. GSK-J1 facilitates this by enabling researchers to mimic the effect of a potential drug in cellular and preclinical models. By observing the phenotypic changes that occur upon treatment with GSK-J1, scientists can infer the potential efficacy of a therapeutic agent that acts on the same target.
A key aspect of GSK-J1's utility in target validation is its well-characterized selectivity profile. It is a potent inhibitor of JMJD3 and UTX with IC50 values in the nanomolar range. tocris.comselleckchem.com Its activity against other histone demethylases is significantly lower, and it shows negligible inhibition of a wide range of other protein classes, including protein kinases. thesgc.orgtocris.com This selectivity ensures that the observed biological effects are primarily due to the inhibition of JMJD3 and UTX, providing greater confidence in the validation of these enzymes as drug targets. The availability of a structurally similar but less active compound, GSK-J2, further allows for the design of rigorous control experiments to confirm that the observed effects are target-specific. thesgc.org
Research in inflammatory diseases and oncology has extensively used GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, to validate JMJD3 and UTX as important therapeutic targets. For instance, studies have shown that inhibition of JMJD3 by GSK-J1 can modulate the pro-inflammatory response of macrophages. thesgc.orgresearchgate.net Treatment with GSK-J1 or GSK-J4 leads to a decrease in the production of pro-inflammatory cytokines like TNF-α. thesgc.orgnih.govmedchemexpress.com This is achieved by preventing the demethylation of H3K27me3 at the promoters of inflammatory genes, thereby repressing their transcription. nih.govnih.gov These findings have been instrumental in validating JMJD3 as a potential drug target for inflammatory conditions such as rheumatoid arthritis and mastitis. nih.govfrontiersin.org
In the context of oncology, GSK-J1 and its derivatives have been used to explore the role of JMJD3 and UTX in various cancers. For example, inhibition of JMJD3/UTX has been shown to have anti-tumor effects in preclinical models of diffuse intrinsic pontine glioma (DIPG), neuroblastoma, and other cancers. researchgate.netnih.gov By using GSK-J1/J4, researchers have been able to demonstrate that the enzymatic activity of JMJD3 is critical for the proliferation and survival of certain cancer cells, thereby validating it as a target for cancer therapy.
The mechanism of action of GSK-J1 involves competing with the cofactor α-ketoglutarate for binding to the active site of the enzyme, while being non-competitive with the histone substrate. researchgate.net This detailed understanding of its binding mode, elucidated through co-crystal structures, adds another layer of confidence when using it as a tool for target validation. researchgate.net
Table 1: Inhibitory Activity of GSK-J1 Against a Panel of Histone Demethylases
| Target Enzyme | IC50 (nM) |
| JMJD3 (KDM6B) | 28 - 60 |
| UTX (KDM6A) | 53 |
| KDM5B | 170 |
| JARID1B | 950 |
| KDM5C | 550 |
| JARID1C | 1760 |
| KDM5A | 6800 |
| Data compiled from multiple sources. thesgc.orgtocris.comselleckchem.com |
Advanced Methodologies for Studying Gsk J1 Lithium Salt
In Vitro Enzymatic Assays
In vitro enzymatic assays are fundamental in characterizing the direct interaction between GSK-J1 and its target enzymes. These methods provide quantitative data on the compound's potency and selectivity.
AlphaScreen (Amplified Luminescence Proximity Homogeneous Assay)
AlphaScreen is a highly sensitive, bead-based assay used to study biomolecular interactions. In the context of GSK-J1, it is employed to quantify the inhibition of histone demethylases. The assay principle involves two types of beads: a donor bead and an acceptor bead. bmglabtech.com When these beads are brought into close proximity by a biological interaction, a cascade of chemical reactions is initiated upon excitation, resulting in a measurable light signal. bmglabtech.comnih.govcolorado.edu
This technology has been instrumental in determining the inhibitory activity of GSK-J1 against a range of Jumonji (Jmj) enzymes. thesgc.org For instance, the half-maximal inhibitory concentration (IC50) of GSK-J1 for the histone demethylase JMJD3 was determined to be 60 nM using this assay. researchgate.net The assay is performed in a high-throughput format, allowing for the screening of multiple enzymes and inhibitor concentrations simultaneously. colorado.eduthesgc.org The process involves incubating the target enzyme with a biotinylated peptide substrate and GSK-J1. The subsequent addition of streptavidin-coated donor beads and antibody-coated acceptor beads, specific for the demethylated product, allows for the detection of enzymatic activity. A decrease in the AlphaScreen signal corresponds to the inhibition of the enzyme. thesgc.org
Research has demonstrated that GSK-J1 is a potent inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). tocris.com Further studies using AlphaLISA (a similar proximity-based assay) have confirmed the inhibitory potential of GSK-J1 against several histone demethylase subfamilies. researchgate.net
| Enzyme | IC50 (nM) | Reference |
|---|---|---|
| JMJD3 (KDM6B) | 60 | thesgc.orgmedchemexpress.com |
| UTX (KDM6A) | 53 | tocris.com |
| JARID1B (KDM5B) | 950 | thesgc.org |
| JARID1C (KDM5C) | 1760 | thesgc.org |
Mass Spectrometry-Based Assays (e.g., MALDI-TOF R System)
Mass spectrometry offers a direct and label-free method for measuring enzyme activity by detecting the mass change between the substrate and the product. For GSK-J1, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is utilized to assess its inhibitory effect on JMJD3 and UTX. medchemexpress.comselleckchem.com
In this assay, the purified enzyme is incubated with a peptide substrate, cofactors such as α-ketoglutarate and Fe(II), and varying concentrations of GSK-J1. medchemexpress.comselleckchem.com The reaction is then stopped, and the sample is analyzed by a MALDI-TOF R system. medchemexpress.comselleckchem.com This technique can precisely measure the extent of demethylation by observing the mass shift in the peptide substrate. The data generated from these assays provide robust confirmation of the inhibitory potency of GSK-J1. researchgate.net
| Component | Concentration/Details | Reference |
|---|---|---|
| Enzyme (JMJD3) | 1 µM | medchemexpress.comselleckchem.com |
| Enzyme (UTX) | 3 µM | medchemexpress.comselleckchem.com |
| Peptide Substrate | 10 µM | medchemexpress.comselleckchem.com |
| GSK-J1 Concentrations | Various (e.g., 0-0.1 µM) | medchemexpress.comselleckchem.com |
| Analysis System | MALDI-TOF R system | medchemexpress.comselleckchem.com |
Thermal Shift Assays for Ligand Binding
Thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. nih.govescholarship.orgspringernature.com The principle is that ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). escholarship.org
This methodology has been applied to study the interaction of GSK-J1 with a panel of human 2-oxoglutarate (2-OG) dependent oxygenases. The assay is performed by monitoring the thermal unfolding of the protein in the presence of a fluorescent dye, such as SYPRO Orange, which binds to hydrophobic regions of the protein that become exposed upon unfolding. thesgc.orgescholarship.org A real-time PCR machine is used to gradually increase the temperature and monitor the fluorescence. thesgc.org The results for GSK-J1 showed significant thermal shifts (Tm shifts) with H3K27me3 demethylases, indicating direct binding, while no significant shifts were observed with other members of the oxygenase panel, suggesting selectivity. thesgc.org
| Parameter | Details | Reference |
|---|---|---|
| Technique | Differential Scanning Fluorimetry (DSF) | thesgc.org |
| Enzyme Concentration | 1 µM | thesgc.org |
| GSK-J1 Concentration | 20 µM | thesgc.org |
| Fluorescent Dye | SYPRO Orange | thesgc.org |
| Instrumentation | Real-time PCR machine | thesgc.org |
| Observation | Significant Tm shifts with H3K27me3 demethylases (>2.5°C) | thesgc.org |
Cell-Based Assays
Cell-based assays are essential for evaluating the activity of GSK-J1 in a more biologically relevant context, providing insights into its effects on cellular pathways and gene expression.
Immunofluorescence and Western Blotting for Histone Methylation Status
Immunofluorescence and Western blotting are key techniques to visualize and quantify changes in histone methylation levels within cells following treatment with GSK-J1 or its cell-permeable prodrug, GSK-J4.
Immunofluorescence provides spatial information about the localization of histone modifications within the nucleus. In studies with GSK-J4, this technique has been used to visualize the increase in nuclear H3K27me3 levels in transfected HeLa cells, confirming the cellular activity of the compound. researchgate.net
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq)
To understand the functional consequences of GSK-J1-mediated inhibition of histone demethylases, gene expression analysis is performed. Quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq) are powerful tools for this purpose.
qRT-PCR is used to measure the expression levels of specific target genes. For instance, in studies investigating the role of GSK-J1 in inflammation, qRT-PCR has been used to analyze the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Research has shown that inhibition of JMJD3 by GSK-J1 can lead to a significant reduction in the expression of these inflammatory genes in response to stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes and pathways affected by GSK-J1 treatment. This global approach can uncover novel roles and mechanisms of action for the compound.
| Gene | Effect of GSK-J1 Treatment | Reference |
|---|---|---|
| Tnfa | Significant reduction in mRNA expression | nih.gov |
| Il1b | Significant reduction in mRNA expression | nih.gov |
| Il6 | Significant reduction in mRNA expression | nih.gov |
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are a fundamental tool for investigating the influence of compounds like GSK-J1 on gene expression. These assays link a specific gene's regulatory sequence (promoter) to a gene encoding a readily measurable protein, such as luciferase or green fluorescent protein (GFP). When the promoter is activated, the reporter gene is transcribed, and the resulting protein can be quantified, providing a direct readout of transcriptional activity.
In the context of GSK-J1, a potent inhibitor of the H3K27 demethylase JMJD3, reporter assays can be employed to quantify its effect on the transcription of specific target genes. selleckchem.com Since GSK-J1's mechanism involves increasing the repressive H3K27me3 mark on gene promoters, it is expected to decrease the transcription of genes regulated by JMJD3. nih.gov For instance, a reporter construct could be created using the promoter of an inflammatory gene known to be a target of JMJD3, such as TNFα or IL-6. nih.gov Cells containing this construct could then be treated with GSK-J1, and the subsequent change in reporter protein expression would provide a quantitative measure of the compound's ability to suppress promoter activity. While specific studies detailing the use of reporter gene assays for GSK-J1 are not extensively documented in the provided results, the methodology is highly applicable. Studies on lithium salts, in general, have utilized transgenic reporter mice to demonstrate regulation of CRE/CREB-directed gene transcription in vivo, illustrating the power of this approach for studying transcriptional modulation in the brain. nih.gov
Cell Proliferation and Apoptosis Assays
The impact of GSK-J1 on fundamental cellular processes such as proliferation and apoptosis (programmed cell death) is a critical area of investigation. As the target enzyme JMJD3 is involved in these pathways, its inhibition by GSK-J1 can have significant consequences. nih.gov
Research in developing rat retinas has shown that in vivo administration of GSK-J1 leads to a simultaneous increase in both the number of proliferating cells and the number of apoptotic cells. nih.gov This dual effect suggests a complex role for JMJD3/H3K27me3 signaling in maintaining the delicate balance between cell division and cell death during neural development. In a different model, GSK-J1 was found to significantly reduce the number of replicating cells during zebrafish hair cell regeneration, indicating an anti-proliferative effect in that context. medchemexpress.com In contrast, studies on lithium as a compound have shown it can promote the proliferation of human bone marrow-derived mesenchymal stem cells without inducing apoptosis, acting through the GSK-3β-dependent β-catenin/Wnt pathway. nih.gov These findings highlight that the effects of GSK-J1 on proliferation and apoptosis can be highly context- and cell-type-dependent.
| Model System | Effect on Proliferation | Effect on Apoptosis | Reference |
|---|---|---|---|
| Developing Rat Retina | Increased | Increased | nih.gov |
| Zebrafish Hair Cell Regeneration | Decreased (Reduced replicating cells) | Not specified | medchemexpress.com |
Chromatin Immunoprecipitation (ChIP) and ChIP-PCR
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the natural chromatin context of a cell. The method involves cross-linking proteins to DNA, shearing the chromatin, and using a specific antibody to immunoprecipitate a target protein (e.g., a modified histone). The associated DNA is then purified and can be analyzed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).
This methodology is central to understanding the mechanism of action of GSK-J1. By inhibiting JMJD3, GSK-J1 is hypothesized to increase the levels of the histone modification H3K27me3 at specific gene loci. ChIP assays using an antibody specific for H3K27me3 can directly test this hypothesis by quantifying the amount of this repressive mark at particular gene promoters before and after treatment with GSK-J1.
Analysis of H3K27me3 Recruitment to Specific Gene Promoters
Studies utilizing ChIP-qPCR have provided direct evidence for the epigenetic mechanism of GSK-J1. In a mouse model of lipopolysaccharide (LPS)-induced mastitis, treatment with GSK-J1 led to a significant increase in the recruitment of H3K27me3 to the promoters of key inflammatory genes. nih.gov This epigenetic modification acts as an inhibitory mark, suppressing gene transcription. The affected gene promoters included those for Tumor necrosis factor alpha (Tnfα), Interleukin 1 beta (Il1b), and Interleukin 6 (Il6). nih.gov
Furthermore, GSK-J1 treatment also enhanced H3K27me3 levels at the promoter of Toll-like receptor 4 (Tlr4). nih.gov This is significant because TLR4 is a critical upstream receptor in the LPS-induced inflammatory signaling cascade. By increasing the repressive H3K27me3 mark, GSK-J1 directly interferes with the transcriptional activation of these inflammatory mediators, thereby dampening the inflammatory response. nih.gov These findings precisely link the inhibition of JMJD3 by GSK-J1 to a specific epigenetic change at defined gene promoters, elucidating its molecular mechanism of action.
| Gene Promoter | Biological Function | Experimental Context | Reference |
|---|---|---|---|
| Tnfα | Pro-inflammatory cytokine | LPS-induced mastitis model | nih.gov |
| Il1b | Pro-inflammatory cytokine | LPS-induced mastitis model | nih.gov |
| Il6 | Pro-inflammatory cytokine | LPS-induced mastitis model | nih.gov |
| Tlr4 | Pattern recognition receptor (LPS sensor) | LPS-stimulated mammary epithelial cells | nih.gov |
Preclinical In Vivo Models and Techniques
To understand the physiological and potential therapeutic effects of GSK-J1, researchers utilize preclinical in vivo models. These animal models allow for the study of the compound's action within a complex biological system, providing insights into its mechanistic effects on disease processes.
Application in Animal Models for Mechanistic Studies
GSK-J1 has been applied in several animal models to investigate its role in various biological and pathological processes.
Inflammatory Disease Model: In a mouse model of mastitis induced by lipopolysaccharide (LPS), GSK-J1 was administered to probe the role of JMJD3-mediated epigenetic regulation in inflammation. This model was instrumental in demonstrating that inhibiting JMJD3 with GSK-J1 could significantly alleviate the inflammatory response. nih.gov
Neurodevelopmental Model: A neonatal rat model was used to study the consequences of GSK-J1 treatment on retinal development. This research provided the first in vivo evidence that pharmacological blockade of histone demethylases affects the differentiation of specific neuronal subtypes, in this case causing a significant decrease in PKCα-positive rod-on bipolar cells. nih.gov
Inflammatory Bowel Disease Model: GSK-J1 has also been used in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice. This model is used to study the pathogenesis of ulcerative colitis and to examine how epigenetic modification by GSK-J1 influences the differentiation of T-helper cell populations (Th17/Treg) involved in the disease. nih.gov
These models are crucial for establishing a direct link between the inhibition of a specific enzyme by GSK-J1 and its functional outcomes at the organismal level. nih.gov
Histopathological and Molecular Analysis of Treated Tissues
Following in vivo administration of GSK-J1, tissues are collected for detailed analysis to determine the compound's effects at the cellular and molecular levels.
Molecular Analysis: Molecular techniques are used to quantify changes in gene and protein expression in the affected tissues. In the mastitis study, mammary tissue from GSK-J1-treated mice showed a significant reduction in the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. nih.gov Furthermore, the expression of pro-inflammatory cytokines, including Tnfα, Il1b, and Il6, was observed to be decreased in the mammary glands of these mice. nih.gov This molecular data corroborates the histopathological findings, confirming that GSK-J1 exerts a potent anti-inflammatory effect by suppressing the expression of key inflammatory mediators at the tissue level.
Future Directions and Research Opportunities
Elucidating Novel Molecular Targets and Off-Target Effects
A primary future direction is the continued and deeper characterization of GSK-J1's selectivity profile. While GSK-J1 is a potent inhibitor of JMJD3 and UTX, further research is required to identify and validate additional molecular targets and potential off-target effects that may influence experimental outcomes.
Initial studies reported high selectivity for the KDM6 subfamily. nih.govnih.gov GSK-J1 was found to be largely inactive against a panel of other JmjC family demethylases and did not significantly inhibit a wide range of protein kinases or other chromatin-modifying enzymes like histone deacetylases. nih.govresearchgate.net However, subsequent investigations have revealed a more nuanced picture of its activity. It has been demonstrated that GSK-J1 also inhibits members of the KDM5/JARID1 subfamily, which are responsible for demethylating H3K4me3/me2. guidetopharmacology.orgselleckchem.com This cross-reactivity is an important consideration, as inhibition of KDM5 enzymes could produce biological effects independent of H3K27 methylation status. Some studies suggest that the inhibitor cannot be used alone to definitively conclude a specific role for H3K27 demethylation in a biological process due to these additional activities. guidetopharmacology.org
Future research must employ advanced and unbiased proteomic and chemoproteomic techniques to create a comprehensive interaction map of GSK-J1. Methodologies such as thermal shift assays and affinity-capture mass spectrometry across diverse cell types and tissues will be invaluable in uncovering previously unknown binding partners. nih.govguidetopharmacology.org Elucidating these interactions is critical for accurately interpreting data generated using this probe and for distinguishing on-target H3K27 demethylase-dependent effects from potential off-target contributions.
| Target Enzyme | Alias | Primary Histone Mark | IC50 (nM) | Reference(s) |
| JMJD3 | KDM6B | H3K27me3/me2 | 60 | nih.govnih.gov |
| UTX | KDM6A | H3K27me3/me2 | 60 | nih.gov |
| JARID1B | KDM5B | H3K4me3/me2 | 950 | nih.govnih.gov |
| JARID1C | KDM5C | H3K4me3/me2 | 1760 | nih.govnih.gov |
Expanding the Scope of Biological Systems and Disease Models
The application of GSK-J1 has provided significant insights into the role of H3K27 demethylation in a variety of biological contexts. Initial studies prominently featured its role in modulating the pro-inflammatory response in macrophages. nih.gov Since then, its use has expanded to diverse areas, demonstrating the broad importance of JMJD3 and UTX activity.
Research has shown that GSK-J1 can ameliorate lipopolysaccharide-induced inflammation in a mouse mastitis model, highlighting its therapeutic potential in inflammatory diseases. nih.govnih.gov In the field of developmental biology, GSK-J1 has been used to study the developing rat retina, where it was found to influence cell proliferation, apoptosis, and the differentiation of specific neuronal subtypes. researchgate.net Furthermore, it has been shown to impair hair cell regeneration in zebrafish. nih.gov These studies underscore the critical role of KDM6 enzymes in normal development and tissue homeostasis.
Looking forward, there is a substantial opportunity to apply GSK-J1 to a wider array of disease models. This includes neurodegenerative disorders, where epigenetic dysregulation is increasingly implicated, as well as metabolic diseases and a broader range of cancers. Exploring its effects in complex co-culture systems, organoids, and patient-derived xenograft models will provide a more physiologically relevant understanding of its impact on cellular plasticity, differentiation, and the tumor microenvironment.
| Biological System/Disease Model | Organism/Cell Type | Key Finding with GSK-J1 | Reference(s) |
| Inflammation | Human Primary Macrophages | Inhibits TNF-α production by increasing nuclear H3K27me3. | nih.govnih.gov |
| Mastitis | Mouse Model / Mammary Epithelial Cells | Alleviates inflammation by inhibiting the Tlr4/NF-κB pathway. | nih.govnih.gov |
| Neurodevelopment | Rat Retina | Affects proliferation, apoptosis, and neuronal subtype specification. | researchgate.net |
| Tissue Regeneration | Zebrafish | Impairs hair cell regeneration. | nih.gov |
| Oncology | Head and Neck Cancer Cells | Identified as having radiosensitizing and anti-stemness potential. | |
| Osteoblast Differentiation | MC3T3-E1 Cells | Suppresses key osteogenic transcription factors (Runx2, Osterix). | nih.gov |
Investigating the Synergistic Effects with Other Epigenetic Modulators
A highly promising area of future research is the investigation of GSK-J1 in combination with other epigenetic modulators. The interplay between different chromatin modifications is a crucial layer of gene regulation, and targeting multiple nodes of the epigenetic network simultaneously may yield synergistic therapeutic effects.
The rationale for this approach is strong; for instance, the activities of histone methyltransferases and demethylases are often coordinated with those of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Studies combining BET inhibitors with HDAC inhibitors have already demonstrated synergistic effects in reducing glioblastoma cell viability. This provides a framework for exploring similar combinations with GSK-J1.
Specific research has shown that combining GSK-J1 with TCP, an inhibitor of the H3K4me1/2 demethylase LSD1 (KDM1A), results in synergistic effects. Another study demonstrated that the pro-drug of GSK-J1, GSK-J4, acts synergistically with the compound CuET in models of esophageal squamous cell carcinoma. Future studies should systematically explore the combination of GSK-J1 with inhibitors of other key epigenetic enzyme families, including:
Histone Deacetylase (HDAC) inhibitors: To investigate dual targeting of histone methylation and acetylation marks.
BET Bromodomain inhibitors: To simultaneously block the "reading" of acetylated histone marks and the "erasing" of repressive methyl marks.
DNA Methyltransferase (DNMT) inhibitors: To probe the combined effects of targeting both DNA and histone methylation.
Such combination studies could reveal novel therapeutic strategies for complex diseases like cancer, potentially overcoming drug resistance and enhancing treatment efficacy.
Advanced Chemical Biology Approaches for Probe Development
While GSK-J1 is a potent inhibitor, its utility as a chemical probe is hampered by certain properties, most notably its highly polar carboxylate group, which restricts its permeability across cell membranes. researchgate.net This limitation spurred the development of the ethyl ester pro-drug, GSK-J4, which is more cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1 molecule. nih.gov
Building on the GSK-J1 scaffold, researchers have developed more advanced chemical biology tools. A key example is the creation of GSK-J3, an analogue of GSK-J1 designed for immobilization. nih.gov By attaching GSK-J3 to sepharose beads, an affinity probe matrix was generated. This tool allows for chemoproteomic approaches, such as the specific pull-down and identification of binding partners like JMJD3 and UTX from cell lysates, providing a direct method to confirm target engagement in a cellular context. nih.gov
Future directions in probe development should focus on several areas:
Improved Cell Permeability: Designing novel analogues of GSK-J1 that retain high potency and selectivity but possess enhanced physicochemical properties for better cell and tissue penetration.
Photo-affinity Probes: Developing versions of GSK-J1 with photo-activatable cross-linkers to covalently label target proteins in living cells, enabling more precise identification of direct binding partners.
Degrader Technologies: Creating proteolysis-targeting chimeras (PROTACs) based on the GSK-J1 scaffold. Such molecules would be designed to not just inhibit but actively induce the targeted degradation of JMJD3 and UTX, offering a distinct and potentially more sustained pharmacological effect compared to simple inhibition.
Translating Preclinical Findings into Mechanistic Insights for Disease Intervention
A critical objective of future research is to leverage the preclinical findings generated with GSK-J1 to build deeper mechanistic insights that can guide therapeutic strategies. The use of GSK-J1 in various disease models has already begun to bridge this gap by connecting the inhibition of H3K27 demethylation to specific cellular pathways and disease phenotypes.
For example, in the context of LPS-induced mastitis, treatment with GSK-J1 was shown to decrease the infiltration of inflammatory cells. nih.gov The underlying mechanism was traced to the inhibition of JMJD3, which led to an increase in the repressive H3K27me3 mark at the promoters of key inflammatory genes, including Tnfa, Il1b, and Il6. nih.govnih.gov This inhibition also suppressed the Toll-like receptor 4 (Tlr4)/NF-κB signaling pathway, providing a clear molecular link between the epigenetic target and the anti-inflammatory outcome. nih.govnih.gov
Similarly, studies in macrophages demonstrated that GSK-J1 inhibits the production of the inflammatory cytokine TNF-α by preventing the JMJD3-induced loss of nuclear H3K27me3. nih.gov This directly connects the enzymatic activity of the target to a key pathological driver.
Future work should continue to use GSK-J1 as a tool to dissect these pathways in greater detail. By combining GSK-J1 treatment with genome-wide techniques such as ChIP-seq (for H3K27me3), ATAC-seq (for chromatin accessibility), and RNA-seq (for gene expression), researchers can map the global epigenetic and transcriptional consequences of KDM6 inhibition. This systems-level approach will be instrumental in identifying the critical downstream nodes that mediate the observed phenotypes, thereby revealing novel and more specific targets for potential disease intervention.
Q & A
Q. What is the molecular mechanism by which GSK-J1 (lithium salt) inhibits histone demethylases, and how should this inform experimental design?
GSK-J1 selectively targets H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A by binding to their catalytic pockets. Structural studies reveal that its pyridyl-pyrimidine biaryl group forms a bidentate interaction with the catalytic metal ion (e.g., Co²⁺ or Fe²⁺), disrupting substrate binding . To validate inhibitory effects, researchers should perform in vitro enzymatic assays (e.g., AlphaScreen) using purified demethylases and measure IC50 values via dose-response curves. Include controls like GSK-J2 (less-active regioisomer) to confirm target specificity .
Q. What experimental protocols are recommended to assess GSK-J1’s impact on H3K27me3 levels in cellular models?
Treat cells with GSK-J1 (typical range: 1–20 µM) or its prodrug GSK-J4 (for improved permeability) . After 24–48 hours, quantify global H3K27me3 levels via Western blot using validated antibodies. For locus-specific analysis, pair with chromatin immunoprecipitation (ChIP) followed by qPCR or sequencing. Include untreated controls and verify cell viability (e.g., MTT assay) to exclude cytotoxicity .
Q. How should researchers handle solubility and stability issues when preparing GSK-J1 for cell-based assays?
GSK-J1’s carboxylate group limits cellular permeability, necessitating prodrug derivatives (e.g., GSK-J4) for intracellular delivery . For in vitro studies, dissolve GSK-J1 in DMSO (≤0.1% final concentration) and dilute in culture media. Store stock solutions at −80°C, avoiding freeze-thaw cycles. Confirm solubility via dynamic light scattering and validate stability using HPLC .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values for GSK-J1 across studies be resolved methodologically?
Variations in IC50 values (e.g., 60 nM vs. 28 nM for JMJD3 ) may arise from differences in assay conditions (e.g., Fe²⁺/α-ketoglutarate concentrations, buffer pH) or enzyme sources (recombinant vs. endogenous). Standardize protocols by using identical buffer systems (e.g., 50 mM HEPES, 50 µM Fe²⁺, 1 mM α-ketoglutarate) and validate activity with a reference inhibitor. Perform kinetic assays under steady-state conditions to minimize variability .
Q. What strategies optimize the use of GSK-J4 as a prodrug in primary cell models, and how is intracellular conversion validated?
GSK-J4, the ethyl ester prodrug of GSK-J1, is hydrolyzed intracellularly by esterases. To confirm conversion, treat cells with GSK-J4 (1–10 µM) and quantify intracellular GSK-J1 levels via LC-MS/MS. Compare effects on H3K27me3 levels with direct GSK-J1 treatment (using membrane-permeabilized cells as a control). Titrate GSK-J4 concentrations to avoid off-target effects (e.g., >20 µM may induce fibroblast toxicity) .
Q. How can researchers address conflicting data on GSK-J1’s off-target effects, such as inhibition of KDM5C/JARID1C?
While GSK-J1 is selective for KDM6 subfamily demethylases, some studies report activity against KDM5C (IC50 ~11 µM) . To exclude off-target contributions, use siRNA knockdown or CRISPR-Cas9 KO models for JMJD3/UTX. Validate findings with orthogonal assays (e.g., RNA-seq to confirm transcriptional changes specific to H3K27me3-regulated genes) .
Methodological Considerations
- Data Contradiction Analysis : When results conflict (e.g., TNF-α suppression in macrophages vs. variable IC50s), cross-validate using multiple cell lines and primary cells. Ensure consistent LPS stimulation protocols and cytokine measurement methods (ELISA/MSD) .
- Control Experiments : Always include GSK-J2 (inactive analog) and vehicle controls. For in vivo studies, monitor lithium salt-specific effects by comparing with non-lithium formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
